molecular formula C16H23N3O2 B7468484 1-Cyclohexyl-4-(4-nitrophenyl)piperazine

1-Cyclohexyl-4-(4-nitrophenyl)piperazine

Número de catálogo: B7468484
Peso molecular: 289.37 g/mol
Clave InChI: YYSXXRSTZDEWBW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Cyclohexyl-4-(4-nitrophenyl)piperazine is a synthetic piperazine derivative characterized by a cyclohexyl group at the 1-position and a 4-nitrophenyl substituent at the 4-position of the piperazine ring.

Propiedades

IUPAC Name

1-cyclohexyl-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-19(21)16-8-6-15(7-9-16)18-12-10-17(11-13-18)14-4-2-1-3-5-14/h6-9,14H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSXXRSTZDEWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural Differences :

  • MT-45 features a 1,2-diphenylethyl group at the 4-position instead of a 4-nitrophenyl group.
  • The diphenylethyl substituent enhances lipophilicity and opioid receptor affinity, whereas the nitro group in 1-cyclohexyl-4-(4-nitrophenyl)piperazine may favor interactions with enzymes or other non-opioid targets.

Pharmacological Activity :

  • MT-45 is a synthetic opioid with analgesic potency comparable to morphine. Its S(+)-enantiomer exhibits 18.3–61.6 times greater activity than the R(−)-isomer .
  • Adverse effects include hearing loss, unconsciousness, and opioid-like dependence .

Metabolism :

  • MT-45 undergoes phase I/II metabolism, producing hydroxylated, glucuronidated, and sulfated metabolites . Fluorinated analogs (e.g., 2F-MT-45) show similar metabolic pathways but altered clearance rates .
  • No metabolic data are available for 1-cyclohexyl-4-(4-nitrophenyl)piperazine, though nitro groups are often metabolized to reactive intermediates (e.g., nitroso or hydroxylamine derivatives).

PB28 (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine)

Structural Differences :

  • PB28 contains a tetrahydronaphthalenylpropyl chain at the 4-position, enabling high-affinity binding to σ receptors .

Pharmacological Activity :

  • PB28 is a σ2 receptor ligand with applications in cancer imaging and therapy. Fluorescent derivatives of PB28 are used to study tumor cell uptake .
  • Contrast : The nitrophenyl analog lacks σ receptor affinity but may target enzymes like tyrosinase or kinases due to its nitroaryl moiety .

Nitrophenylpiperazine Derivatives (e.g., 4a–m)

Structural Similarities :

  • Derivatives such as 1-(4-nitrophenyl)piperazine share the nitroaryl group but lack the cyclohexyl substituent.

Pharmacological Activity :

  • In tyrosinase inhibition assays, derivatives like 4m (IC₅₀ = 2.3 µM) outperform reference inhibitors like kojic acid (IC₅₀ = 16.7 µM) .
  • Anticancer derivatives (e.g., OMS1–OMS13 ) coupled with benzhydryl or sulfonamide groups show cytotoxicity against liver, breast, and colon cancer cell lines (IC₅₀ < 10 µM) .

Structural-Activity Relationship (SAR) Analysis

Compound Key Substituents Biological Activity Potency/IC₅₀
MT-45 1,2-Diphenylethyl Opioid agonist Morphine-equivalent
1-Cyclohexyl-4-(4-nitrophenyl)piperazine 4-Nitrophenyl Tyrosinase inhibition (hypothetical) N/A (see analogs: 2.3–16.7 µM )
PB28 Tetrahydronaphthalenylpropyl σ2 receptor binding Kᵢ = 14 nM
OMS derivatives Benzhydryl/sulfonamide + nitrophenyl Anticancer IC₅₀: 1.2–9.8 µM

Key Observations :

  • Cyclohexyl Group : Enhances lipophilicity and membrane permeability, critical for CNS penetration in MT-45 and σ receptor binding in PB28 .
  • Nitrophenyl Group: Directs activity toward non-opioid targets (e.g., enzymes, cancer pathways) via electronic effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.